(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate
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Overview
Description
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the tert-Butyl Group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in biochemical studies to understand its interaction with enzymes and other proteins.
Industry: It is explored for its potential use in the synthesis of complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate: Lacks the (3aR,7aR)-rel configuration.
tert-Butyl pyrrolo[3,2-b]pyridine-4-carboxylate: Lacks the hexahydro structure.
Uniqueness
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and carboxylate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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